molecular formula C6H16Cl2N2 B590143 2,2-Dimethylpiperazine dihydrochloride CAS No. 128427-07-6

2,2-Dimethylpiperazine dihydrochloride

Cat. No.: B590143
CAS No.: 128427-07-6
M. Wt: 187.108
InChI Key: HBEDXRCTDCKPBF-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second carbon of the piperazine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpiperazine dihydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Piperazine} + 2 \text{CH}_3\text{I} \rightarrow \text{2,2-Dimethylpiperazine} ]

The resulting 2,2-Dimethylpiperazine is then treated with hydrochloric acid to form the dihydrochloride salt: [ \text{2,2-Dimethylpiperazine} + 2 \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.

Major Products

    Oxidation: N-oxides of 2,2-Dimethylpiperazine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2,2-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperazine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and preventing substrate access. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpiperazine
  • 2-Ethylpiperazine dihydrochloride
  • 2,6-Dimethylpiperazine

Uniqueness

2,2-Dimethylpiperazine dihydrochloride is unique due to the specific positioning of its methyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and enzyme inhibition studies.

Properties

IUPAC Name

2,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(2)5-7-3-4-8-6;;/h7-8H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDXRCTDCKPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695836
Record name 2,2-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128427-07-6
Record name 2,2-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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